Texas Red-sulfonamidoethyl methanethiosulfonate
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Overview
Description
Texas Red-sulfonamidoethyl methanethiosulfonate is a fluorescent compound widely used in biochemical and molecular biology research. It is known for its ability to label sulfhydryl groups in proteins, making it a valuable tool for studying protein structure and function. The compound has a molecular formula of C34H37N3O8S4 and a molecular weight of 743.93 g/mol .
Preparation Methods
The synthesis of Texas Red-sulfonamidoethyl methanethiosulfonate involves several steps The starting material is typically a xanthene dye, which undergoes sulfonation to introduce sulfonic acid groupsThe final step involves the addition of a methanethiosulfonate group, which is achieved through a reaction with methanesulfonyl chloride in the presence of a base .
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Texas Red-sulfonamidoethyl methanethiosulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, such as thiol groups in proteins, to form stable thioether bonds.
Oxidation and Reduction: The sulfonamidoethyl and methanethiosulfonate groups can undergo redox reactions under specific conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and nucleophiles like thiols. The major products formed from these reactions are typically labeled proteins or other biomolecules, which can be detected using fluorescence techniques.
Scientific Research Applications
Texas Red-sulfonamidoethyl methanethiosulfonate is extensively used in various scientific research fields:
Chemistry: It is used to study the structure and function of proteins by labeling sulfhydryl groups.
Biology: The compound is used in fluorescence microscopy to visualize cellular structures and processes.
Medicine: It is used in diagnostic assays to detect specific proteins or other biomolecules.
Industry: The compound is used in the development of fluorescent probes and sensors for various applications.
Mechanism of Action
The primary mechanism of action of Texas Red-sulfonamidoethyl methanethiosulfonate involves the selective modification of sulfhydryl groups in proteins. The methanethiosulfonate group reacts with thiol groups to form stable thioether bonds, which results in the labeling of the protein. This modification allows researchers to study the protein’s structure, function, and interactions using fluorescence techniques .
Comparison with Similar Compounds
Texas Red-sulfonamidoethyl methanethiosulfonate is unique due to its specific reactivity with sulfhydryl groups and its strong fluorescence properties. Similar compounds include:
Sulforhodamine 101: Another fluorescent dye used for labeling proteins.
Evans Blue: A dye used in various biological assays.
Sulforhodamine B acid chloride: Used for labeling amine groups in proteins.
These compounds share similar applications but differ in their specific reactivity and fluorescence properties, making this compound a valuable tool for specific research applications.
Properties
IUPAC Name |
5-(2-methylsulfonylsulfanylethylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N3O8S4/c1-47(38,39)46-17-12-35-48(40,41)23-10-11-24(29(20-23)49(42,43)44)30-27-18-21-6-2-13-36-15-4-8-25(31(21)36)33(27)45-34-26-9-5-16-37-14-3-7-22(32(26)37)19-28(30)34/h10-11,18-20,35H,2-9,12-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYGLLUUGIYOPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N3O8S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407528 |
Source
|
Record name | Texas Red-sulfonamidoethyl methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386229-76-1 |
Source
|
Record name | Texas Red-sulfonamidoethyl methanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of Texas Red-2-sulfonamidoethyl methanethiosulfonate in the described research?
A1: Texas Red-2-sulfonamidoethyl methanethiosulfonate acts as a fluorescent dye reagent in the final step of synthesizing a heterotelechelic polymer with two distinct fluorescent dye end groups []. This compound, containing a reactive methanethiosulfonate group, specifically attaches to the ω-end dithioester group of the polymer through aminolysis. This reaction, conducted in the presence of n-propylamine, forms a disulfide bond, effectively linking the Texas Red dye to the polymer chain [].
Q2: How does the use of Texas Red-2-sulfonamidoethyl methanethiosulfonate contribute to the study's objectives?
A2: The incorporation of Texas Red-2-sulfonamidoethyl methanethiosulfonate is crucial for achieving the study's aim of creating a polymer with two different fluorescent dyes at each end. This dual labeling allows researchers to monitor and characterize the polymer using fluorescence techniques. Specifically, the presence of both Oregon Green Cadaverin at the α-end and Texas Red at the ω-end, confirmed by GPC with a UV-vis detector, validates the successful synthesis of the heterotelechelic polymer [].
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